molecular formula C9H10F4N2O2 B12279441 (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate

(2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate

Katalognummer: B12279441
Molekulargewicht: 254.18 g/mol
InChI-Schlüssel: OPHUWJICWJRTQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C9H10F4N2O2 and a molecular weight of 254.18 g/mol . This compound is a fluorinated benzyl hydrazine derivative, which is often used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of 2-fluorobenzyl chloride with hydrazine hydrate in the presence of a base, followed by the addition of 2,2,2-trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions usually require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is studied for its potential biological activities, including its use as a precursor for the synthesis of biologically active molecules. It may also be investigated for its potential therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Wirkmechanismus

The mechanism of action of (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

  • (2-Fluorobenzyl)hydrazine hydrochloride
  • (2-Fluorobenzyl)hydrazine sulfate
  • (2-Fluorobenzyl)hydrazine phosphate

Uniqueness: Compared to its analogs, (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate offers unique properties due to the presence of the trifluoroacetate group. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .

Eigenschaften

Molekularformel

C9H10F4N2O2

Molekulargewicht

254.18 g/mol

IUPAC-Name

(2-fluorophenyl)methylhydrazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9FN2.C2HF3O2/c8-7-4-2-1-3-6(7)5-10-9;3-2(4,5)1(6)7/h1-4,10H,5,9H2;(H,6,7)

InChI-Schlüssel

OPHUWJICWJRTQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNN)F.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.